molecular formula C20H26N4O4S B2643025 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1705074-62-9

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2643025
CAS No.: 1705074-62-9
M. Wt: 418.51
InChI Key: RWTADFSNUSELHS-UHFFFAOYSA-N
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Description

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Biological Activity

The compound 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring, piperidine modification, and sulfonamide attachment. The structural formula includes a cyclopropyl group linked to an oxadiazole moiety, which is critical for its biological activity.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Muscarinic Receptor Modulation : The cyclopropyloxadiazole derivative has been identified as a functionally selective M1 muscarinic partial agonist. It exhibits antagonist properties at M2 and M3 receptors, suggesting potential applications in treating conditions related to cholinergic signaling .
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with related structures have shown significant cytotoxicity in colon cancer models (HCT116 and HT29) with IC50 values below 4 µM .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Receptor Interaction : The selective binding to muscarinic receptors may lead to altered intracellular signaling pathways, potentially influencing neuronal activity and muscle contraction.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptotic cell death characterized by caspase activation and mitochondrial membrane potential depolarization . This suggests that the compound may trigger programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that certain derivatives increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Study 1: Muscarinic Receptor Selectivity

In a study examining receptor selectivity, researchers evaluated the compound's effects on various muscarinic receptors. The results demonstrated a strong affinity for M1 receptors while exhibiting antagonistic properties at M2 and M3 receptors. This functional selectivity could be advantageous for developing treatments with fewer side effects associated with non-selective muscarinic agonists .

Study 2: Anticancer Activity

A comprehensive evaluation of cytotoxicity against multiple cancer cell lines revealed that derivatives similar to this compound exhibited potent activity against human colon cancer cells (HCT116 and HT29). The study highlighted the potential for these compounds to serve as effective antineoplastic agents due to their selective toxicity towards malignant cells over non-malignant cells .

Data Tables

Compound NameIC50 (µM)Target Cancer Cell LineMechanism of Action
Compound A< 1HCT116Apoptosis induction
Compound B< 4HT29ROS generation
Compound C> 1000Non-malignant CellsNo significant effect

Properties

IUPAC Name

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-23(2)29(26,27)17-9-7-16(8-10-17)20(25)24-11-3-4-14(13-24)12-18-21-19(22-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTADFSNUSELHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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